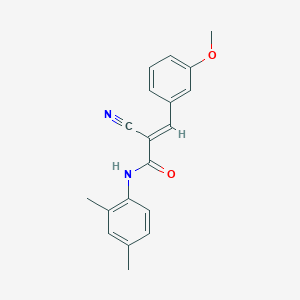
(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)acrylamide, commonly referred to as CDPMA, is a synthetic compound derived from acrylamide and a variety of aromatic compounds. It is a colorless, odorless solid with a melting point of 121-123°C and a boiling point of 250-255°C. CDPMA is widely used in scientific research to study a variety of biological processes and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Mechanofluorochromic Properties
Researchers have synthesized structurally simple acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide and related compounds, to study their optical properties. These compounds exhibit distinct optical behaviors due to their unique face-to-face stacking modes. The study demonstrated that the emission peaks of certain derivatives exhibited a red-shift upon grinding, attributed to the phase transformation from crystalline to amorphous. This research highlights the potential use of acrylamide derivatives in developing materials with tunable optical properties (Qing‐bao Song et al., 2015).
Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. The research explored the synthesis and characterization of new acrylamide derivatives and their application in protecting copper against corrosion, demonstrating their potential as effective corrosion inhibitors in industrial applications (Ahmed Abu-Rayyan et al., 2022).
Solar Cell Applications
The molecular engineering of organic sensitizers for solar cell applications has incorporated acrylamide derivatives. Novel organic sensitizers, featuring donor, electron-conducting, and anchoring groups, were synthesized and shown to exhibit high incident photon-to-current conversion efficiency when anchored onto TiO2 films. This indicates the role of acrylamide derivatives in enhancing the performance of dye-sensitized solar cells (Sanghoon Kim et al., 2006).
Cytotoxicity Studies
The synthesis and in vitro cytotoxic activity evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized from acrylamide derivatives, have been conducted. These studies are crucial for developing new therapeutic agents, as they provide insights into the cytotoxic properties of these compounds against specific cancer cell lines (Ashraf S. Hassan et al., 2014).
Photopolymerization and Material Science
Acrylamide derivatives have been used as photoinitiators for free radical photopolymerization (FRP) of (meth)acrylates under near UV or visible LED irradiation. This research showcases the potential of acrylamide derivatives in photopolymerization processes, contributing to advancements in material science and engineering (Jing Zhang et al., 2014).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-8-18(14(2)9-13)21-19(22)16(12-20)10-15-5-4-6-17(11-15)23-3/h4-11H,1-3H3,(H,21,22)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWBSIVWIASDCY-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2872016.png)
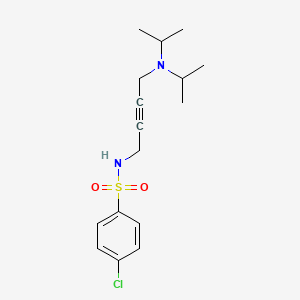
![3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2872019.png)
![1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2872020.png)
![methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2872022.png)
![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2872025.png)
![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)
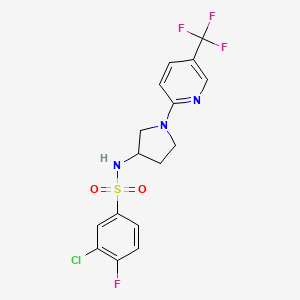
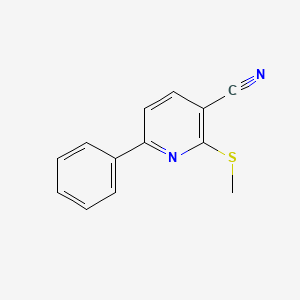
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)
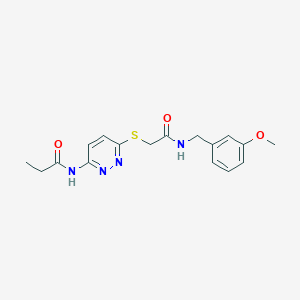
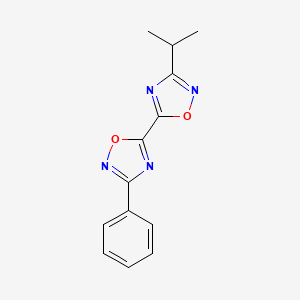
![2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol](/img/structure/B2872039.png)